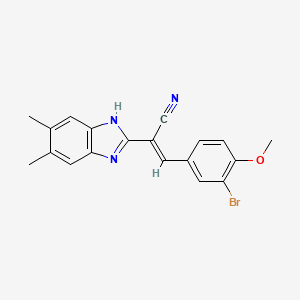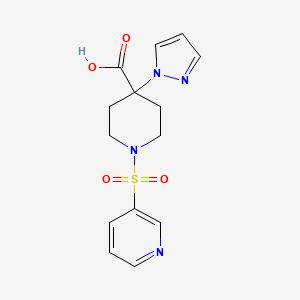![molecular formula C17H22N4O B5487329 2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a pyridine ring . These groups are common in many pharmaceutical compounds due to their versatile chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrazole and pyridine rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a variety of conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution, while the piperidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrazole, piperidine, and pyridine rings might increase its polarity and solubility in water .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2-propylpyridin-4-yl)-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-4-15-11-13(6-8-18-15)17(22)21-10-3-5-14(12-21)16-7-9-19-20-16/h6-9,11,14H,2-5,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOJJYBURXWEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCCC(C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5487248.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5487254.png)
![9-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5487273.png)
![3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5487274.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5487305.png)


![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)
![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)

![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
